

The Role of Leramistat in Programmed Disease Resolution: A Technical Guide

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Compound of Interest

Compound Name: *Leramistat*

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Abstract

Leramistat (formerly MBS2320) is a first-in-class, orally administered small molecule inhibitor of mitochondrial complex I, currently under investigation for its role in programmed disease resolution. This technical guide provides an in-depth overview of **Leramistat**'s mechanism of action, its therapeutic potential in chronic inflammatory and fibrotic diseases, and a summary of key preclinical and clinical findings. By modulating mitochondrial function, **Leramistat** aims to augment the body's innate capacity for tissue repair and regeneration, representing a novel paradigm in the treatment of diseases characterized by persistent inflammation and tissue damage, such as rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF). This document will detail the available quantitative data, experimental protocols, and the underlying signaling pathways associated with **Leramistat**'s unique mode of action.

Introduction: The Concept of Programmed Disease Resolution

Chronic diseases are often characterized by a failure of the body's natural resolution programs, leading to persistent inflammation and progressive tissue damage. Traditional therapeutic strategies have largely focused on suppressing the inflammatory response. However, a new approach, termed "programmed disease resolution," aims to activate the body's endogenous repair mechanisms to restore tissue homeostasis.

Leramistat emerges as a pioneering agent in this field. It is not an immunosuppressant but rather a modulator of cellular metabolism that enhances the body's inherent ability to repair and build resilience against tissue damage.[1][2] Its primary target is mitochondrial complex I, a critical component of the electron transport chain.

Mechanism of Action: Mitochondrial Complex I Inhibition

Leramistat's unique mechanism of action centers on the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2][3] This inhibition is thought to induce a mild and controlled level of cellular stress, which in turn activates a cascade of adaptive responses that promote tissue repair and resolution of inflammation.

The Integrated Stress Response and Mitokine Secretion

Inhibition of mitochondrial complex I by **Leramistat** is hypothesized to trigger the integrated stress response (ISR), a cellular signaling network that allows cells to adapt to various stressors. A key consequence of ISR activation in this context is the production and secretion of "mitokines," which are signaling molecules originating from the mitochondria that have systemic effects. Two such mitokines, Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), have been shown to be upregulated in response to mitochondrial stress.[4][5][6][7] These mitokines are known to play crucial roles in regulating metabolism, inflammation, and cellular resilience.[5][6][7]

Mobilization of Progenitor Cells and Tissue Regeneration

A critical aspect of **Leramistat**'s therapeutic effect is its ability to mobilize progenitor cells, which are instrumental in tissue repair and regeneration.[4] The precise signaling pathway linking mitochondrial complex I inhibition to progenitor cell mobilization is an area of active investigation, but it is believed to be mediated by the systemic effects of mitokines and other downstream signals.



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Caption: Proposed signaling pathway of **Leramistat**.

Preclinical Evidence

Preclinical studies have provided the foundational evidence for **Leramistat**'s dual anti-inflammatory and tissue-reparative properties.

In Vitro Studies

- Inhibition of ATP production: **Leramistat** has been shown to inhibit ATP production in THP-1 human monocytes with an IC50 of 0.63 μ M, demonstrating its direct effect on mitochondrial respiration.

Animal Models

In a mouse model of collagen-induced arthritis, treatment with MBS2320 (**Leramistat**) demonstrated a significant reduction in inflammation and, notably, promoted the remodeling of damaged bone.^{[1][2]} This preclinical finding was crucial in establishing the drug's potential for a dual mode of action.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice (General outline)

A detailed protocol for the specific preclinical studies with **Leramistat** has not been publicly released. However, a general methodology for CIA studies is as follows:

- Induction of Arthritis: Male DBA/1 mice are typically immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
- Treatment: Once arthritis is established, mice are randomized to receive vehicle control or **Leramistat** (MBS2320) orally at various doses.
- Assessment: Clinical signs of arthritis are scored several times a week. At the end of the study, paws are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Immunohistochemistry may be used to analyze markers of inflammation and bone remodeling.

Clinical Development

Leramistat has been evaluated in Phase 1 and Phase 2 clinical trials, primarily in rheumatoid arthritis. It is also under investigation for idiopathic pulmonary fibrosis and sarcopenia.

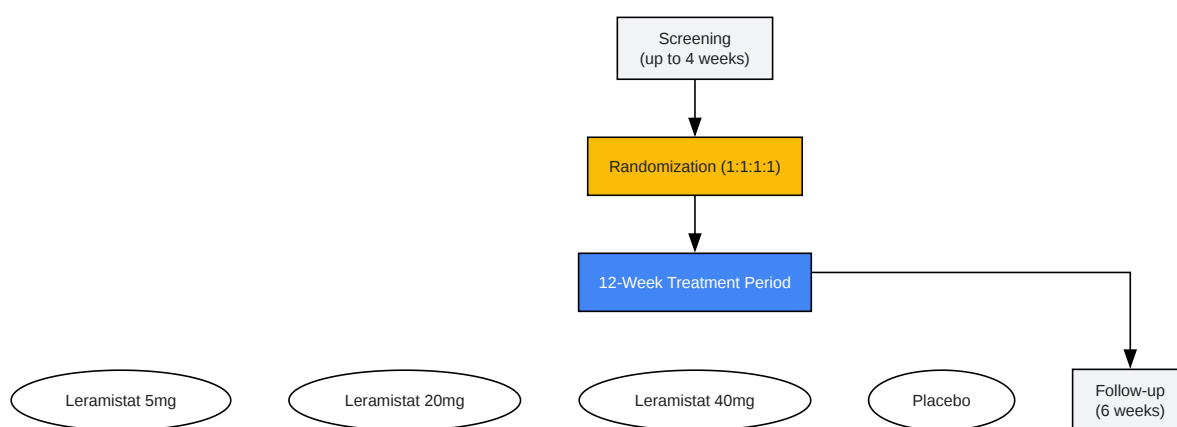
Phase 1 Studies

Phase 1 studies in healthy volunteers and a small cohort of RA patients demonstrated that **Leramistat** (MBS2320) was safe and well-tolerated, with predictable pharmacokinetics.^[1] Importantly, no interaction was observed with methotrexate, a standard background therapy for RA.^[1] Positive trends in biomarkers of inflammation and bone metabolism were also observed in the patient cohort.^[1]

Phase 2b Study in Rheumatoid Arthritis (NCT05460832)

A Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to evaluate the efficacy and safety of **Leramistat** in patients with moderate to severe active RA who had an inadequate response to methotrexate.^{[8][9]}

Experimental Protocol: Phase 2b RA Study (IST-06)



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Caption: Workflow of the Phase 2b RA clinical trial.

Quantitative Data from the Phase 2b RA Study

While the full quantitative results of the Phase 2b study have not yet been published, the following outcomes have been reported.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Endpoint	Outcome
Primary Endpoint	
ACR20 Response at Week 12	Not met. [8] [10] [11]
Secondary Endpoints	
Bone Erosion	Statistically significant reduction compared to placebo. [8] [10] [11] The specific assessment scale (e.g., RAMRIS) and quantitative data are pending publication.
Disability	Statistically significant improvement compared to placebo. [8] [10] [11] The specific assessment scale (e.g., HAQ-DI) and quantitative data are pending publication.
Fatigue	Statistically significant improvement compared to placebo. [8] [10] [11] The specific assessment scale (e.g., FACIT-F) and quantitative data are pending publication.
Safety	No new safety concerns were identified. The adverse event rate was similar between the Leramistat and placebo groups, with most being mild and resolving without treatment. [8]

Biomarker Analysis

In Phase 2 clinical studies, **Leramistat** treatment was associated with improvements in markers of "inflammaging" (chronic, low-grade inflammation associated with aging) and mitochondrial function.^[4]

Biomarker	Change with Leramistat
C-Reactive Protein (CRP)	Improvement observed. ^[4]
Growth Differentiation Factor 15 (GDF15)	Improvement observed. ^[4]
Fibroblast Growth Factor 21 (FGF21)	Improvement observed. ^[4]

Therapeutic Potential and Future Directions

Leramistat's novel mechanism of action holds promise for a wide range of chronic diseases where tissue damage is a key component.

- **Rheumatoid Arthritis:** Despite not meeting the primary endpoint for symptomatic improvement (ACR20), the significant impact on bone erosion, a key driver of long-term disability, suggests a potential role for **Leramistat** in modifying the structural progression of RA, possibly in combination with existing therapies.^{[8][11]}
- **Idiopathic Pulmonary Fibrosis (IPF):** **Leramistat** has been granted both FDA Fast Track and Orphan Drug Designation for IPF, highlighting the significant unmet medical need and the potential for **Leramistat** to address the fibrotic processes in this devastating disease.^[12]
- **Sarcopenia and Other Age-Related Diseases:** By targeting mitochondrial function and promoting tissue repair, **Leramistat** may have applications in treating age-related conditions such as sarcopenia (muscle loss) and other degenerative disorders.^[4]

Future research will focus on elucidating the detailed signaling pathways downstream of mitochondrial complex I inhibition, identifying responsive patient populations, and further evaluating the efficacy and safety of **Leramistat** in various chronic diseases. The full publication of the Phase 2b RA trial results is eagerly awaited by the scientific community.

Conclusion

Leramistat represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases. By targeting the fundamental process of mitochondrial metabolism to activate the body's own programmed disease resolution pathways, it offers the potential to not only manage symptoms but also to repair damaged tissues and restore function. While further clinical investigation is required to fully realize its therapeutic potential, the data gathered to date on **Leramistat** provide a strong rationale for its continued development as a first-in-class agent for promoting tissue repair and resolving chronic disease.

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